N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1242872-43-0
VCID: VC4446111
InChI: InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 1242872-43-0

Cat. No.: VC4446111

Molecular Formula: C15H13N3O3

Molecular Weight: 283.287

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide - 1242872-43-0

Specification

CAS No. 1242872-43-0
Molecular Formula C15H13N3O3
Molecular Weight 283.287
IUPAC Name N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19)
Standard InChI Key ZMTFBGQMTXORPG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct moieties:

  • Furan ring: A five-membered aromatic oxygen heterocycle (C4_4H4_4O) attached via a methylene bridge to the acetamide group.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom (C2_2N2_2O), substituted at the 5-position with a phenyl group.

  • Acetamide linker: Connects the furan and oxadiazole units, enabling conformational flexibility .

Crystallographic studies of analogous compounds reveal that the phenyl and oxadiazole rings are nearly coplanar, with dihedral angles as low as 6.77° between them . The oxadiazole and pyridazine rings in related structures exhibit near-perpendicular orientations (dihedral angle: 88.66°), suggesting steric constraints that influence molecular packing .

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle (phenyl-oxadiazole)6.77°
Dihedral angle (oxadiazole-pyridazine)88.66°
Bond length (C=O in acetamide)1.225 Å

Spectroscopic and Physical Properties

  • IR Spectroscopy: Strong absorption bands at 1632 cm1^{-1} (C=O stretch) and 1216 cm1^{-1} (C-O-C in furan) .

  • NMR: 1H^1\text{H} NMR signals include δ 5.62 ppm (methylene protons), δ 7.54–8.06 ppm (aromatic protons), and δ 3.18 ppm (dimethylamino groups in derivatives) .

  • Solubility: Limited aqueous solubility due to aromatic and heterocyclic components; soluble in polar aprotic solvents like DMF and DMSO.

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps:

  • Oxadiazole Formation: Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, phenylacetic acid hydrazide reacts with benzoyl chloride in the presence of phosphorus oxychloride .

  • Furan Incorporation: Friedel-Crafts acylation or nucleophilic substitution introduces the furan-methyl group.

  • Amide Coupling: EDCI or DCC-mediated coupling of the oxadiazole-acetic acid intermediate with furfuryl amine .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Hydrazide + POCl3_3, reflux65%
2Furfuryl amine, EDCI, DMAP, DMF54%
3Recrystallization (ethyl acetate/petroleum)95% purity

Challenges and Optimization

  • Regioselectivity: Competitive formation of 1,2,4-oxadiazole isomers requires careful control of reaction stoichiometry .

  • Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures improves purity .

Research Applications

Medicinal Chemistry

The 1,3,4-oxadiazole moiety is a bioisostere for ester and amide groups, enhancing metabolic stability. Preliminary studies suggest:

  • Antimicrobial Activity: Analogues exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme Inhibition: Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) at IC50_{50} values < 10 μM .

Materials Science

  • Luminescent Materials: π-Conjugated oxadiazole-furan systems show blue fluorescence (λem_{\text{em}}: 450 nm), useful in OLEDs.

  • Polymer Additives: Enhances thermal stability in polyesters, increasing decomposition temperatures by 40–60°C.

Crystallographic and Computational Insights

Hydrogen Bonding Networks

X-ray diffraction reveals intermolecular C–H⋯O and C–H⋯N interactions, forming a 3D network that stabilizes the crystal lattice . The methylene bridge between oxadiazole and pyridazine allows rotational flexibility, enabling adaptive binding in host-guest systems .

DFT Calculations

Density functional theory (DFT) studies predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic conductivity .

  • Electrostatic Potential: Negative charge localization on oxadiazole oxygen (–0.32 e), facilitating dipole-dipole interactions .

Biological Mechanism and Pharmacokinetics

Target Engagement

Molecular docking simulations suggest the oxadiazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR), while the furan group participates in π-π stacking with tyrosine residues .

ADME Properties

  • Lipophilicity: LogP = 2.1 (moderate permeability) .

  • Metabolism: Hepatic oxidation via CYP3A4, producing inactive furan epoxides .

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